(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate
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Overview
Description
(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzofuran ring, a benzoate ester, and multiple methoxy groups, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate typically involves a multi-step process:
Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core through a cyclization reaction. This can be achieved by reacting 2-hydroxybenzaldehyde with an appropriate acetophenone derivative under acidic conditions.
Introduction of the Trimethoxybenzylidene Group: The benzofuran intermediate is then reacted with 2,3,4-trimethoxybenzaldehyde in the presence of a base to form the benzylidene derivative.
Esterification: The final step involves the esterification of the benzofuran derivative with methyl 4-hydroxybenzoate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Preliminary studies indicate that this compound may possess anti-inflammatory, antioxidant, and anticancer properties. These potential therapeutic effects are being explored in preclinical models to assess their efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy groups and benzofuran ring are believed to play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but lacks the benzofuran ring.
Methyl 2,3,4-trimethoxybenzoate: Similar methoxy substitution pattern but different core structure.
Benzofuran derivatives: Compounds with a benzofuran core but different substituents.
Uniqueness
(Z)-methyl 4-(((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)methyl)benzoate is unique due to its combination of a benzofuran ring and a trimethoxybenzylidene group, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[(2Z)-3-oxo-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxymethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O8/c1-30-21-12-9-18(25(31-2)26(21)32-3)13-23-24(28)20-11-10-19(14-22(20)35-23)34-15-16-5-7-17(8-6-16)27(29)33-4/h5-14H,15H2,1-4H3/b23-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJAPWBXJNAZNCO-QRVIBDJDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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